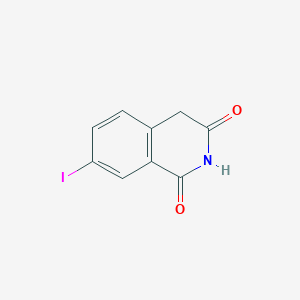

7-Iodoisoquinoline-1,3(2H,4H)-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-iodo-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-2,4H,3H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCINVXIYSCLJTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)I)C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Iodoisoquinoline 1,3 2h,4h Dione

Historical Perspectives and Evolution of Isoquinoline-1,3-dione Synthesis

The foundational methods for creating the isoquinoline (B145761) skeleton have been known for over a century. The Pomeranz–Fritsch reaction, for instance, utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium to form the isoquinoline ring system. wikipedia.org An alternative, the Schlittler-Müller modification, employs a benzylamine (B48309) and a glyoxal (B1671930) acetal to achieve the same core structure. wikipedia.org

For the specific isoquinoline-1,3(2H,4H)-dione scaffold, often referred to as homophthalimide, classical syntheses typically involve the condensation of homophthalic acid or its anhydride (B1165640) with ammonia (B1221849) or primary amines. This straightforward approach provides a reliable route to the core dione (B5365651) structure.

In recent years, synthetic focus has shifted towards milder and more efficient methods. Radical cascade reactions have emerged as a powerful tool, often utilizing acryloyl benzamides as key substrates to construct the isoquinoline-1,3-dione framework. rsc.org These modern techniques offer advantages in terms of reaction conditions and substrate scope, moving away from harsh reagents and high temperatures. rsc.orgnih.govrsc.org Another innovative strategy involves the remote-site-selective cascade addition/cyclization of unactivated C(sp3)–H bonds, which allows for the construction of the isoquinolinonedione skeleton through a 1,5-hydrogen atom transfer process. rsc.org

Precursor Chemistry and Strategic Functionalization for the 7-Iodoisoquinoline-1,3(2H,4H)-dione Scaffold

The introduction of an iodine atom at the 7-position of the isoquinoline-1,3-dione nucleus requires careful strategic planning in the selection and design of precursors. The regioselectivity of the iodination is paramount.

Two primary retrosynthetic strategies can be envisioned for the synthesis of this compound.

Strategy 1: Ring formation from an iodinated precursor. This approach involves starting with a benzene (B151609) derivative that already contains an iodine atom at the desired position. For example, 4-iodohomophthalic acid or a derivative thereof could serve as a key precursor. The synthesis would then proceed by cyclization with an appropriate nitrogen source, such as ammonia or an amine, to form the target 7-iodo-substituted dione. This method ensures unambiguous placement of the iodine atom.

Strategy 2: Functionalization of a pre-formed ring. This strategy begins with the synthesis of the parent isoquinoline-1,3(2H,4H)-dione, followed by direct iodination. The success of this approach hinges on the inherent directing effects of the substituents on the aromatic ring of the dione. The electron-withdrawing nature of the carbonyl groups and the annulated heterocyclic ring would need to be carefully considered to predict the site of electrophilic or radical attack.

The table below outlines potential precursors and their corresponding synthetic transformations.

| Precursor Molecule | Reagent(s) | Transformation | Target Intermediate/Product |

| 4-Iodohomophthalic acid | Ammonia or Amine, Heat | Cyclocondensation | This compound |

| Isoquinoline-1,3(2H,4H)-dione | Iodinating Agent | Direct Iodination | This compound |

| N-Alkyl-N-methacryloyl-4-iodobenzamide | Radical Initiator | Radical Cascade Cyclization | 4-Substituted-7-Iodoisoquinoline-1,3(2H,4H)-dione |

Once a suitable precursor is synthesized, its transformation into the final product is critical. For instance, if starting with 7-Nitroisoquinoline-1,3(2H,4H)-dione, a well-established intermediate, a Sandmeyer-type reaction sequence could be employed. This would involve the reduction of the nitro group at the 7-position to an amino group, followed by diazotization and subsequent reaction with an iodide salt (e.g., potassium iodide) to install the iodine atom.

Direct and Indirect Iodination Strategies for the Isoquinoline-1,3(2H,4H)-dione Nucleus

The direct iodination of the pre-formed isoquinoline-1,3(2H,4H)-dione nucleus presents a more atom-economical approach, though it may be complicated by regioselectivity issues.

Electrophilic aromatic substitution is a fundamental method for introducing halogens onto an aromatic ring. youtube.com For the isoquinoline-1,3-dione system, the aromatic ring is deactivated by the two carbonyl groups. Therefore, potent electrophilic iodinating reagents would be required.

Common electrophilic iodination systems include:

Iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide).

N-Iodosuccinimide (NIS) with a catalytic amount of a strong acid (e.g., trifluoroacetic acid).

Iodine monochloride (ICl).

The directing effects of the existing functional groups on the isoquinoline-1,3-dione ring would guide the position of iodination. The amide nitrogen's lone pair participation is largely confined to the dione ring, while the benzene portion is primarily influenced by the deactivating, meta-directing effect of the carbonyl group and the annulated ring junction. This makes direct electrophilic iodination to the 7-position challenging, as other positions might be electronically favored.

| Reagent System | Proposed Mechanism | Potential Outcome |

| I₂ / Oxidizing Agent | Generation of I⁺ electrophile | Iodination on the aromatic ring |

| N-Iodosuccinimide (NIS) / Acid Catalyst | Protonation of NIS to generate a potent electrophile | Regioselective iodination may be challenging |

Radical-mediated C-H functionalization has gained prominence as a powerful tool in organic synthesis. A radical-based direct C-H iodination protocol has been successfully developed for other nitrogen-containing heterocycles like quinolines and quinolones. rsc.org These methods often proceed under mild conditions and can offer different regioselectivity compared to electrophilic pathways.

A plausible radical iodination of isoquinoline-1,3(2H,4H)-dione could involve reagents such as molecular iodine or an iodide salt in the presence of a radical initiator (e.g., a peroxide) or a photocatalyst. The regioselectivity would be governed by the stability of the resulting aryl radical intermediate. While specific studies on the radical iodination of isoquinoline-1,3-dione are not prevalent, the success with related structures suggests this is a viable, albeit theoretical, pathway to explore for the synthesis of the 7-iodo derivative.

Oxidative and Reductive Iodination Conditions

The introduction of an iodine atom onto the isoquinoline-1,3(2H,4H)-dione scaffold at the 7-position is typically achieved through electrophilic aromatic substitution. This process necessitates the generation of a potent electrophilic iodine species.

Oxidative Iodination:

Oxidative iodination methods are centered on the in-situ generation of an electrophilic iodine species from molecular iodine (I₂) or iodide salts. This is accomplished by using a variety of oxidizing agents. Common oxidants include nitric acid, hydrogen peroxide, and hypervalent iodine reagents like Dess-Martin periodinane (DMP). mdpi.comorgoreview.com For instance, the iodination of aromatic compounds can be effectively carried out using molecular iodine in the presence of an oxidizing agent, which facilitates the formation of the iodonium (B1229267) ion (I+), the key electrophile in the substitution reaction. orgoreview.com

A combination of iodine and a silver salt, such as silver sulfate (B86663) (Ag₂SO₄), is a well-established method for the iodination of aromatic compounds. nih.gov The silver salt activates the iodine, forming an insoluble silver iodide and generating a highly electrophilic iodine species. nih.gov Another approach involves using iodic acid (HIO₃) in a mixture of acetic acid, acetic anhydride, and concentrated sulfuric acid. nih.gov This powerful oxidizing medium can iodinate even deactivated aromatic rings. nih.gov

The choice of solvent and reaction conditions is crucial. For example, in the iodination of aryl methyl ketones, using acetonitrile (B52724) as the solvent can lead to iodination on the aromatic ring, whereas aqueous ethanol (B145695) can direct the iodination to the methyl group. mdpi.com

Reductive Iodination:

While less common for direct aromatic iodination, reductive iodination techniques are primarily employed for the conversion of other functional groups, such as carboxylic acids, into alkyl iodides. mdpi.com A notable method involves the use of 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) and molecular iodine, catalyzed by indium(III) bromide. mdpi.com However, for the synthesis of this compound, direct iodination of the aromatic ring is the more prevalent strategy.

The synthesis of the parent isoquinoline-1,3(2H,4H)-dione structure itself can be achieved through various means, including the oxidation of indene (B144670) with chromic acid to form homophthalic acid, which is then converted to homophthalic anhydride. orgsyn.orgmdpi.com This anhydride can then undergo reactions to form the dione ring system. mdpi.com

Catalytic and Green Chemistry Approaches in the Formation of this compound

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally friendly methods. These principles are increasingly being applied to the synthesis of halogenated heterocyclic compounds like this compound.

Metal-Catalyzed Synthetic Routes

Metal catalysts play a significant role in enhancing the efficiency and selectivity of iodination reactions. While not always a direct route to this compound, related metal-catalyzed reactions are noteworthy. For instance, copper(I) iodide (CuI) has been used to catalyze the iodination of terminal alkynes in water under aerobic conditions. mdpi.com Vanadyl acetylacetonate (B107027) in combination with hydrogen peroxide and sodium iodide has been reported for the iodination of 1,3-dicarbonyl compounds. mdpi.com While these examples don't directly produce the target molecule, they highlight the potential of metal catalysis in C-I bond formation on related scaffolds.

Organocatalytic Systems

Organocatalysis offers a metal-free alternative for iodination reactions, aligning with the principles of green chemistry. Thiourea (B124793) derivatives have been successfully employed as organocatalysts for the mild and selective iodination of activated aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source. organic-chemistry.orgorganic-chemistry.org The catalytic activity of thiourea is attributed to the nucleophilic nature of the sulfur atom, which is enhanced by hydrogen bonding. organic-chemistry.org Another organocatalytic approach involves the use of N-heterocyclic iod(az)olium salts as potent halogen-bond donors, which have demonstrated high reactivity in various catalytic applications. researchgate.netnih.gov

Photochemical and Electrochemical Synthesis Modalities

Photochemical Synthesis:

Photochemical methods provide a unique avenue for the synthesis of heterocyclic compounds under mild conditions. chim.itresearchgate.net Oxidative photocyclization, often in the presence of a catalytic amount of iodine and air, is a powerful tool for constructing complex ring systems. chim.it For instance, the photocyclization of specific precursors has been utilized in the synthesis of indolopyrrolocarbazole units. chim.it While direct photochemical iodination of the isoquinoline-1,3(2H,4H)-dione ring is not extensively documented, the principles of photochemistry offer a promising area for future exploration in the synthesis of this compound.

Electrochemical Synthesis:

Electrochemistry presents a green and efficient alternative for generating iodinating agents in situ, thereby avoiding the use of harsh and toxic oxidizing agents. nih.govnih.gov This method involves the electrochemical oxidation of iodide ions at an anode to generate molecular iodine or other reactive iodine species. nih.govnih.gov The potential of the electrode can be controlled to selectively generate the desired iodinating species. nih.gov This technique has been successfully applied to the iodination of various organic molecules in aqueous media, highlighting its potential as an environmentally benign protocol. nih.govnih.gov

Solvent-Free and Environmentally Benign Protocols

The development of solvent-free and environmentally friendly iodination methods is a key goal in green chemistry. Mechanical grinding under solvent-free conditions has been shown to be a simple and eco-friendly approach for the iodination of pyrimidine (B1678525) derivatives using solid iodine and silver nitrate. mdpi.comnih.gov This method offers advantages such as short reaction times, high yields, and a simple setup. mdpi.comnih.gov Another green approach involves using polyethylene (B3416737) glycol (PEG-400) as a recyclable and non-toxic reaction medium for the iodination of aromatic compounds with iodine and iodic acid. benthamdirect.com These solvent-free and benign protocols represent a significant step towards more sustainable chemical synthesis.

Optimization of Reaction Conditions and Yields for this compound

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of iodinating agent, catalyst, solvent, reaction temperature, and reaction time.

The table below summarizes various iodination methods for aromatic compounds, which can be adapted and optimized for the synthesis of this compound.

| Iodinating System | Substrate Type | Catalyst/Additive | Solvent | Key Features |

| I₂ / AgNO₃ | Pyrimidine derivatives | None | Solvent-free (grinding) | High yields, short reaction times, eco-friendly. mdpi.comnih.gov |

| I₂ / HIO₃ | Aromatic compounds | None | PEG-400 | Green reaction medium, good yields. benthamdirect.com |

| DIH | Activated aromatics | Thiourea | Acetonitrile | Mild, selective, organocatalytic. organic-chemistry.orgorganic-chemistry.org |

| I₂ / H₂O₂ / Acid | Electron-rich arenes | Strong acid | Methanol | Efficient oxidative iodination. organic-chemistry.org |

| KI / NaNO₂ / Acid | Alkenes/Carbonyls | Sodium nitrite | Acidic media | Aerobic oxidative iodination. mdpi.com |

| I₂ / Oxidant | Benzene | CuCl₂, H₂O₂, or HNO₃ | Varies | Generates electrophilic I+. orgoreview.com |

| HIO₃/AcOH/Ac₂O/H₂SO₄ | Deactivated arenes | None | Acetic Acid/Anhydride | Harsh conditions for less reactive substrates. nih.gov |

For the specific synthesis of this compound, starting from the parent isoquinoline-1,3(2H,4H)-dione, a systematic optimization would involve screening different iodinating agents and catalysts. For example, comparing the efficacy of I₂/AgNO₃, I₂/HIO₃, and DIH/thiourea systems would be a logical starting point. The reaction temperature would need to be carefully controlled to prevent side reactions and decomposition. The use of HPLC or GC-MS would be essential for monitoring the reaction progress and determining the yield of the desired product.

Furthermore, computational studies could be employed to understand the reaction mechanism and predict the regioselectivity of the iodination, ensuring the iodine is directed to the desired 7-position of the isoquinoline-1,3(2H,4H)-dione ring.

Chemical Reactivity and Transformation Pathways of 7 Iodoisoquinoline 1,3 2h,4h Dione

Reactivity of the Iodine Moiety

The carbon-iodine bond at the C-7 position is a versatile handle for introducing molecular diversity through various transition metal-catalyzed and substitution reactions. The high reactivity of aryl iodides in comparison to other aryl halides makes 7-Iodoisoquinoline-1,3(2H,4H)-dione a valuable substrate in organic synthesis. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) at C-7

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and the iodine substituent at C-7 serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling , which joins an organoboron species with an organohalide, is a highly effective method for creating aryl-aryl or aryl-vinyl bonds. nih.gov In a related system, the palladium-catalyzed Suzuki cross-coupling of 2-aryl-4-chloro-3-iodoquinolines has been shown to proceed selectively at the iodo-substituted position. nih.gov This high reactivity of the aryl-iodo bond suggests that this compound can readily undergo Suzuki coupling with various arylboronic acids to furnish 7-arylisoquinoline-1,3(2H,4H)-dione derivatives. nih.gov Typical conditions for such reactions involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a base like potassium carbonate in a suitable solvent mixture. nih.gov

The Sonogashira coupling provides a direct route to connect a terminal alkyne with an aryl halide, forming a new carbon-carbon bond. libretexts.orgwikipedia.org This reaction is generally carried out using a palladium catalyst, often with a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov The versatility of the Sonogashira reaction has been demonstrated in the synthesis of complex heterocyclic structures. For instance, a strategy for building polycyclic uracil (B121893) derivatives utilizes Sonogashira coupling as a key step. nih.gov Given the high reactivity of aryl iodides in Sonogashira reactions, this compound is an ideal substrate for the introduction of alkynyl moieties at the C-7 position. wikipedia.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 7-Arylisoquinoline-1,3(2H,4H)-dione |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 7-Alkynylisoquinoline-1,3(2H,4H)-dione |

Nucleophilic Displacement of Iodine

Direct nucleophilic aromatic substitution (SNAr) of the iodine atom in this compound is generally a challenging transformation. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. organic-chemistry.org While the dione (B5365651) moiety is electron-withdrawing, its influence at the C-7 position may not be sufficient to facilitate facile substitution by common nucleophiles under standard conditions. However, transition-metal-catalyzed methods can enable the substitution of aryl halides with a wide range of nucleophiles under milder conditions. nih.gov

Reductive Dehalogenation Processes

The iodine atom at the C-7 position can be selectively removed through reductive dehalogenation, yielding the parent isoquinoline-1,3(2H,4H)-dione scaffold, also known as homophthalimide. A common and efficient method for this transformation is catalytic hydrogenation. masterorganicchemistry.com This reaction is typically performed using a palladium on carbon catalyst (Pd/C) under an atmosphere of hydrogen gas. masterorganicchemistry.com In some cases, the addition of a base, such as diisopropylethylamine (DIEA), is necessary to neutralize the hydrogen iodide (HI) formed during the reaction, which can otherwise poison the catalyst. nih.gov This method is generally chemoselective, leaving other functional groups within the molecule intact. nih.gov

Transformations Involving the Dione Carbonyl Centers of this compound

The isoquinoline-1,3(2H,4H)-dione core contains two carbonyl groups and an acidic N-H proton, offering multiple sites for chemical modification.

Reactions with Nucleophiles and Electrophiles at the Carbonyl Groups

The carbonyl groups of the dione moiety exhibit typical electrophilic character and can react with various nucleophiles. For instance, the reaction of the parent homophthalimide with selenium dioxide (SeO₂) can lead to the corresponding isatin (B1672199) analog, which can then be converted into ketimines. rsc.org This indicates the potential for this compound to undergo similar transformations to introduce functionalities at the C-4 position. The acidity of the N-H proton allows for deprotonation with a suitable base, generating a nucleophilic nitrogen anion that can react with a variety of electrophiles, enabling N-alkylation or N-arylation.

Condensation and Cyclization Reactions Involving Carbonyls

The dione functionality can participate in condensation and cyclization reactions to build more complex, fused heterocyclic systems. For example, cascade reactions involving N-alkyl-N-methacryloyl benzamides and aryl aldehydes have been developed to synthesize the isoquinoline-1,3(2H,4H)-dione core itself, highlighting the propensity of related structures to undergo cyclization. rsc.orgnih.gov While starting from this compound, the active methylene (B1212753) group at the C-4 position can be a site for condensation with aldehydes or other electrophiles, leading to the formation of 4-substituted derivatives. These derivatives can then potentially undergo further intramolecular cyclization reactions to generate novel polycyclic compounds.

Chemical Manipulations of the Saturated Heterocyclic Ring of this compound

The saturated part of the this compound molecule offers key sites for chemical modification, namely the active methylene group at the C-4 position and the nitrogen atom of the imide function.

The methylene group at the C-4 position is flanked by a carbonyl group and an aromatic ring, rendering the protons acidic and amenable to a variety of chemical transformations. These reactions are crucial for introducing structural diversity and complexity to the isoquinoline-1,3(2H,4H)-dione core.

One of the key transformations at the C-4 position involves the generation of 4-diazoisoquinoline-1,3(2H,4H)-diones. These diazo compounds are versatile synthetic intermediates. For instance, they can undergo photochemical O–H insertion reactions with fluorinated alcohols under mild conditions, facilitated by blue light-emitting diodes (LEDs), to introduce fluorinated moieties. nih.govresearchgate.net This method is generally efficient, with reaction times typically under two hours. nih.gov The reactivity of these diazo compounds can be influenced by substituents on the nitrogen atom and the aromatic ring. While various N-alkyl substituted derivatives react consistently, N-phenyl substitution can lead to reduced yields due to lower stability. nih.gov Similarly, electron-withdrawing or electron-donating groups at the 7-position can slightly decrease the reaction yield compared to unsubstituted analogs. nih.gov

The nitrogen atom of the imide functionality in this compound is a key site for introducing a variety of substituents, which can significantly influence the molecule's biological and physicochemical properties. Common N-functionalization strategies include N-alkylation, N-arylation, and N-acylation.

N-alkylation can be achieved using various alkylating agents under basic conditions. For example, N-alkyl-substituted isoquinoline-1,3(2H,4H)-diones are precursors for synthesizing sulfonyl-containing derivatives through a three-component reaction. rsc.org The nature of the N-substituent can also impact the reactivity of other parts of the molecule, as seen in the photochemical reactions of 4-diazo derivatives where N-alkyl groups generally allow for consistent product yields. nih.gov A specific example is the synthesis of 2-benzyloxyisoquinoline-1,3(2H,4H)-dione through the condensation of homophthalic acid with O-benzylhydroxylamine. nih.gov This N-benzyloxy derivative serves as a synthetic intermediate for 2-hydroxyisoquinoline-1,3(2H,4H)-dione. nih.govnih.gov

Radical and Pericyclic Reactions of this compound Derivatives

The isoquinoline-1,3(2H,4H)-dione scaffold can participate in various radical and pericyclic reactions, leading to the formation of complex molecular architectures.

Radical cascade reactions have emerged as a powerful tool for the synthesis of isoquinoline-1,3(2H,4H)-diones from acryloyl benzamides, utilizing a range of radical precursors. rsc.orgrsc.org These reactions offer a pathway to introduce diverse functional groups. For instance, a visible-light-mediated tandem reaction of acryloylbenzamides with alkyl boronic acids, arylsulfonylhydrazides, and oxime esters allows for the synthesis of various isoquinoline-1,3(2H,4H)-diones under mild conditions. researchgate.net Another approach involves an electrochemical continuous-flow method for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones via the sulfonylation of alkenes with sulfonylhydrazides under metal-free and oxidant-free conditions. researchgate.net Furthermore, the introduction of a thiocyanate (B1210189) group into the isoquinoline-1,3(2H,4H)-dione structure has been achieved, creating highly functionalized drug-like molecules. researchgate.net

While specific examples of pericyclic reactions directly involving the this compound scaffold are not extensively detailed in the provided context, the general reactivity of related systems suggests their potential. For example, 1,3-dipolar cycloaddition reactions have been utilized with related electron-deficient olefin dipolarophiles, leading to isoxazolidinyl nucleosides. researchgate.net

Rearrangement Processes and Cascade Reactions Involving the this compound Scaffold

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. The isoquinoline-1,3(2H,4H)-dione scaffold is amenable to such transformations.

A notable example is the L-proline-catalyzed three-component cascade reaction of an aromatic aldehyde, quinoline-2,4-diol, and Meldrum's acid to synthesize 3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-dione derivatives. researchgate.net This protocol is advantageous due to its mild reaction conditions, high yields, and straightforward work-up. researchgate.net While this example involves a related quinoline (B57606) scaffold, it highlights the potential for developing similar cascade reactions starting from this compound to construct complex fused heterocyclic systems. The development of such cascade reactions is a significant area of interest for the efficient synthesis of novel compounds with potential biological activity. rsc.org

Information on the parent compound, Isoquinoline-1,3(2H,4H)-dione, and other derivatives is available. rsc.orgnih.govscbt.com However, the influence of the iodine atom at the 7-position on the electronic environment and bond vibrations would lead to unique spectral characteristics that cannot be accurately extrapolated from related structures. Generating content based on such extrapolations would not meet the standard of scientific accuracy required for this article.

Therefore, the requested article on the "Advanced Spectroscopic Characterization and Structural Elucidation of this compound" cannot be produced at this time due to the absence of the necessary primary scientific data.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Iodoisoquinoline 1,3 2h,4h Dione

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Determination

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. For 7-Iodoisoquinoline-1,3(2H,4H)-dione, HRMS provides an experimentally measured mass with high accuracy, which can be compared against the calculated theoretical mass to confirm its molecular formula.

The molecular formula for this compound is C₉H₆INO₂. cookechem.combldpharm.comlab-chemicals.com The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). This precise mass measurement is critical for distinguishing the compound from other molecules with the same nominal mass.

Techniques such as electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) detector are commonly employed for analyzing related isoquinolinedione scaffolds. nih.gov These methods allow for the generation of intact molecular ions, enabling the accurate mass measurement essential for formula confirmation.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₉H₆INO₂ | cookechem.combldpharm.comlab-chemicals.com |

| Monoisotopic Mass | 286.94431 Da | Calculated |

| Average Mass | 287.05 Da | cookechem.com |

Note: The monoisotopic mass is calculated using the masses of the most common isotopes of carbon (12.000000), hydrogen (1.007825), iodine (126.904473), nitrogen (14.003074), and oxygen (15.994915). This value is what is typically measured and compared in HRMS.

Fragmentation Patterns and Structural Information

Mass spectrometry not only provides the molecular weight but also offers significant structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation, typically through collision-induced dissociation (CID), it breaks apart into smaller, characteristic fragment ions.

The fragmentation of isoquinoline (B145761) alkaloids and related structures often involves specific bond cleavages. nih.gov For this compound, several key fragmentation pathways can be predicted based on general principles of mass spectrometry and studies of similar compounds. libretexts.orglibretexts.org

Cleavage of the Carbon-Iodine Bond : The C-I bond is relatively weak and its scission is a common fragmentation pathway for iodo-compounds. docbrown.info This would result in the loss of an iodine radical to form an [M-I]⁺ ion and a prominent peak corresponding to the I⁺ ion at m/z 127. docbrown.info

Loss of Carbon Monoxide (CO) : The dione (B5365651) structure contains two carbonyl groups. The loss of one or more molecules of CO (28 Da) is a characteristic fragmentation for carbonyl-containing compounds. nih.gov

Ring Cleavage : The heterocyclic ring can undergo cleavage, leading to various smaller fragments. The fragmentation of related phthalazine-1,4-dione structures shows losses of nitrogen, CO, and acetylene. raco.cat

Alpha-Cleavage : Cleavage of the C-C bonds adjacent to the carbonyl groups is a primary fragmentation mode for ketones and amides. libretexts.orgmiamioh.edu

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion | Predicted m/z | Description | Reference |

| [C₉H₆INO₂]⁺ | 287 | Molecular Ion (M⁺) | cookechem.com |

| [I]⁺ | 127 | Iodine Cation | docbrown.info |

| [C₉H₆NO₂]⁺ | 160 | Loss of Iodine radical (M-I) | docbrown.info |

| [C₈H₆INO]⁺ | 259 | Loss of Carbon Monoxide (M-CO) | nih.gov |

| [C₇H₆IN]⁺ | 231 | Loss of two CO molecules (M-2CO) | nih.gov |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While a specific crystal structure for this compound is not available in the surveyed literature, analysis of closely related compounds provides significant insight into its likely solid-state structure. X-ray crystallography on 2-Hydroxyisoquinoline-1,3(2H,4H)-dione reveals key structural features that can be extrapolated. nih.govdoaj.org

The isoquinoline-1,3(2H,4H)-dione core exists in the diketo form, and the fused ring system is nearly planar. nih.govdoaj.org The non-aromatic part of the dione ring adopts a conformation that minimizes steric strain. In the crystal lattice, molecules of similar isoquinolinediones are often linked by intermolecular hydrogen bonds, typically involving the N-H group and carbonyl oxygens, forming dimers or extended networks. nih.govdoaj.org Stacking interactions between the planar ring systems are also common. nih.govdoaj.org

For this compound, the dihydropyridinone ring is non-planar. Conformational analysis principles suggest it would adopt a conformation (such as a half-chair or boat) that minimizes steric interactions. libretexts.orgyoutube.com The iodine atom at the 7-position would lie in the plane of the aromatic ring.

Table 3: Crystallographic Data for the Analogous Compound 2-Hydroxyisoquinoline-1,3(2H,4H)-dione

| Parameter | Value | Reference |

| Molecular Formula | C₉H₇NO₃ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 12.336 (5) | nih.gov |

| b (Å) | 8.666 (4) | nih.gov |

| c (Å) | 7.052 (7) | nih.gov |

| β (°) | 104.19 (5) | nih.gov |

| V (ų) | 730.8 (9) | nih.gov |

| Z | 4 | nih.gov |

| Key Feature | Isoquinoline unit is approximately planar (r.m.s. deviation = 0.0158 Å) | nih.govdoaj.org |

| Intermolecular Forces | O–H···O hydrogen bonds forming inversion dimers | nih.govdoaj.org |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic absorption and emission spectroscopy provide information about the photophysical properties of a molecule, which are determined by its electronic structure. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π-π* transitions of the aromatic system and n-π* transitions of the carbonyl groups.

Studies on related isoindole-1,3-dione and 4-diazoisoquinoline-1,3(2H,4H)-dione compounds show characteristic absorption bands. Isoindole-1,3-dione derivatives exhibit strong absorbance in the near-ultraviolet (NUV) region, with peaks around 230 nm. researchgate.netacgpubs.org Other substituted isoquinolinediones show absorption at longer wavelengths, extending into the visible range (e.g., ~455 nm). nih.gov The exact position and intensity of the absorption maxima (λₘₐₓ) for this compound would be influenced by the iodine substituent. The iodine atom can induce a bathochromic (red) shift in the absorption bands and may also influence the probability of intersystem crossing due to the heavy-atom effect, potentially affecting the fluorescence properties.

Specific fluorescence data for this compound is not readily found in the searched literature. However, the isoquinoline-1,3-dione scaffold is part of various fluorescent probes, suggesting that the parent structure can exhibit emission, although this can be quenched or enhanced by different substituents.

Table 4: UV-Vis Absorption Data for Related Dione Compounds

| Compound Class | Solvent | Absorption Maxima (λₘₐₓ) | Reference |

| Isoindole-1,3-dione derivatives | CH₂Cl₂ | ~229-231 nm | researchgate.netacgpubs.org |

| 4-Diazoisoquinoline-1,3(2H,4H)-dione | Not specified | ~455 nm | nih.gov |

| N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione derivatives | Methanol | 517 nm (for assay) | mdpi.com |

Computational and Theoretical Investigations of 7 Iodoisoquinoline 1,3 2h,4h Dione

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Stability

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are used to optimize the molecular geometry, finding the most stable arrangement of atoms corresponding to a minimum on the potential energy surface.

Table 1: Illustrative Predicted Geometric Parameters for Isoquinoline-1,3(2H,4H)-dione Scaffold (Note: This table is illustrative, based on typical values for similar structures, as specific DFT data for the 7-iodo derivative is not publicly available.)

| Parameter | Predicted Value |

|---|---|

| C1=O Bond Length | ~1.22 Å |

| C3=O Bond Length | ~1.23 Å |

| N-H Bond Length | ~1.01 Å |

| C-N-C Bond Angle | ~118° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive.

For the 7-Iodoisoquinoline-1,3(2H,4H)-dione molecule, the HOMO is expected to be distributed over the electron-rich aromatic ring system, while the LUMO would likely be centered on the electron-deficient dione (B5365651) portion of the molecule. The presence of the electronegative iodine atom would be expected to lower the energy of both the HOMO and LUMO. The precise effect on the energy gap would determine how its reactivity compares to the unsubstituted parent compound.

Table 2: Illustrative FMO Properties (Note: Values are representative for a heterocyclic dione system and would be specifically calculated for the 7-iodo derivative in a dedicated study.)

| Parameter | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | ~ -6.5 eV | Nucleophilicity / Electron Donation |

| LUMO | ~ -2.0 eV | Electrophilicity / Electron Acceptance |

| Energy Gap (ΔE) | ~ 4.5 eV | Kinetic Stability / Reactivity |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It helps to identify the location of positive and negative charges on different atoms, which is critical for understanding a molecule's electrostatic potential and how it will interact with other polar molecules.

In this compound, significant negative charges are expected on the highly electronegative oxygen atoms of the carbonyl groups and the nitrogen atom of the imide. The carbon atoms attached to these heteroatoms (C1 and C3) would, in turn, carry partial positive charges. The introduction of the iodine atom at the C7 position creates another key feature. Due to iodine's electronegativity, it will pull electron density from the carbon atom it is bonded to, resulting in a partial negative charge on the iodine and a partial positive charge on C7. This charge distribution is crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Table 3: Expected Partial Atomic Charges from NBO Analysis (Note: This is a qualitative prediction. Actual values require specific calculation.)

| Atom(s) | Expected Partial Charge | Reason |

|---|---|---|

| O (Carbonyl) | Negative (-) | High Electronegativity |

| N (Imide) | Negative (-) | High Electronegativity |

| C (Carbonyl) | Positive (+) | Bonded to Electronegative Oxygen |

| I (Iodine) | Negative (-) | High Electronegativity |

Theoretical Studies on Reaction Mechanisms and Transition States Involving this compound

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can predict the feasibility of a reaction and understand its mechanism step-by-step.

The isoquinoline-1,3(2H,4H)-dione scaffold is known to participate in various reactions, including cascade reactions to form complex derivatives. rsc.orgnih.govrsc.org Theoretical studies on these processes would involve locating the transition state structures for key steps, such as radical additions or cyclizations, and calculating the associated activation energy barriers. For this compound, the iodine atom can serve as a leaving group in transition-metal-catalyzed cross-coupling reactions, a common strategy for functionalizing aromatic rings. Computational studies could model this process, comparing different catalytic cycles to determine the most efficient pathway for creating new C-C or C-heteroatom bonds at the C7 position.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics is excellent for static molecules, Molecular Dynamics (MD) simulations allow scientists to observe the motion of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a "movie" of how the molecule behaves, flexes, and interacts with its environment.

For a relatively rigid molecule like this compound, MD simulations would confirm its limited conformational flexibility. More importantly, MD is used to study intermolecular interactions, especially in a biological context. For instance, studies on related isoquinoline (B145761) derivatives have used MD simulations to understand how they bind to protein targets like cyclin-dependent kinases. plos.orgnih.gov An MD simulation of this compound interacting with a protein could reveal the stability of the binding pose and identify key interactions, such as hydrogen bonds to the carbonyl groups or potential halogen bonds involving the iodine atom.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various types of spectra, including IR, NMR, and UV-Visible. Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). These theoretical predictions are invaluable for interpreting experimental data.

For this compound, a computational study could predict:

IR Frequencies: The characteristic stretching frequencies for the C=O and N-H bonds.

NMR Chemical Shifts: The expected signals for the hydrogen and carbon atoms in the molecule.

UV-Vis Absorption: The wavelengths of maximum absorption (λmax) corresponding to electronic transitions, likely π-π* transitions within the aromatic system.

Comparing these predicted spectra with experimentally measured ones is a powerful method for confirming the structure and identity of a synthesized compound. While experimental data for some isoquinoline-1,3(2H,4H)-dione derivatives are available, a combined experimental and computational study on the 7-iodo variant would provide a comprehensive characterization. rsc.org

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: This table illustrates the concept. Experimental values would need to be measured for the actual compound.)

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

|---|---|---|

| IR Stretch (C=O) | ~1680-1720 cm⁻¹ | (To be determined) |

| IR Stretch (N-H) | ~3200 cm⁻¹ | (To be determined) |

| UV-Vis (λmax) | ~300 nm | (To be determined) |

Quantitative Structure-Property Relationship (QSPR) Modeling Related to Chemical Reactivity and Physical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational approach to predict the properties of chemical compounds based on their molecular structure. nih.gov For this compound, while specific QSPR studies are not extensively documented in public literature, a theoretical framework for such an investigation can be constructed based on established methodologies. acs.orgfrontiersin.org Such models are crucial for correlating a molecule's structural features with its chemical reactivity and physical attributes, excluding biological activity.

A QSPR study on this compound would begin with the calculation of a variety of molecular descriptors derived from its computationally optimized structure. These descriptors fall into several categories, including constitutional, topological, geometric, and quantum-chemical. Quantum-chemical descriptors, in particular, provide a detailed description of electronic effects and are derived directly from the molecular wave function. acs.orgresearchgate.net

Key Quantum-Chemical Descriptors for Reactivity and Physical Properties

Density Functional Theory (DFT) is a common method for calculating these descriptors, which provide quantitative measures of a molecule's reactivity. numberanalytics.comresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. scirp.org The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability. researchgate.net

From these frontier orbital energies, several global reactivity descriptors can be calculated to build a QSPR model:

| Descriptor | Formula | Significance for Reactivity and Physical Properties |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to electrophilic attack. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates susceptibility to nucleophilic attack. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons from a system. scirp.org |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. scirp.org |

| Global Softness (S) | S = 1 / η | The reciprocal of hardness; indicates the capacity of a molecule to receive electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons; a global reactivity index. researchgate.net |

These descriptors, once calculated for this compound and a series of related compounds, can be used to build a regression model. This model would correlate the descriptors with experimentally determined physical properties like melting point, boiling point, and solubility, or with reactivity data from kinetic studies. The resulting QSPR equation would allow for the prediction of these properties for new, unsynthesized derivatives of the isoquinoline-1,3-dione scaffold.

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding)

The substitution of an iodine atom at the C7 position of the isoquinoline-1,3(2H,4H)-dione scaffold introduces the potential for a highly directional and significant non-covalent interaction known as halogen bonding. acs.org This interaction occurs between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic (electron-donating) site on an adjacent molecule. nih.gov

The Nature of Halogen Bonding in this compound

The iodine atom, being the largest and most polarizable of the common halogens, is an excellent halogen bond donor. researchgate.net The covalent bond between the aromatic carbon (C7) and the iodine atom (C-I) creates a region of positive electrostatic potential on the outermost portion of the iodine, directly opposite the C-I bond. researchgate.net This positive σ-hole can then interact favorably with an electron-rich region, such as a lone pair on an oxygen or nitrogen atom. nih.govscispace.com

Within a crystal lattice or in solution, the this compound molecule possesses potential halogen bond acceptors. The most likely acceptors are the carbonyl oxygen atoms at positions 1 and 3, and to a lesser extent, the nitrogen atom of the imide group. Therefore, one can anticipate the formation of C7-I···O=C or C7-I···N intermolecular interactions, which would play a crucial role in the solid-state packing of the compound. acs.org

Theoretical Characteristics of Iodine-Based Halogen Bonds

Computational studies and crystal structure analyses of other iodo-substituted heterocyclic and aromatic compounds provide a basis for predicting the characteristics of halogen bonds formed by this compound. researchgate.netresearchgate.netmdpi.com The strength and geometry of these bonds are key determinants of crystal architecture and can influence physical properties like melting point.

The table below summarizes typical parameters for halogen bonds involving iodine as the donor and oxygen or nitrogen as the acceptor, based on data from related systems. The distance is often normalized by the sum of the van der Waals radii of the two interacting atoms (ΣrvdW), with values less than 1.0 indicating a strong interaction.

| Halogen Bond Type | Typical Normalized Distance (d/ΣrvdW) | Typical C-I···Y Angle (Y=O, N) | Estimated Interaction Energy (kcal/mol) |

| C-I···O | 0.80 - 0.95 | 160° - 180° | -3 to -7 |

| C-I···N | 0.75 - 0.90 | 170° - 180° | -4 to -8 |

Data compiled from computational and crystallographic studies on various iodo-aromatic and iodo-heterocyclic compounds. acs.orgbeilstein-journals.orgnih.gov

The presence of the electron-withdrawing isoquinoline-1,3-dione ring system is expected to enhance the positive character of the σ-hole on the iodine atom, thereby strengthening its halogen-bonding capability compared to simpler iodinated aromatics. researchgate.net Computational modeling, specifically through techniques like Quantum Theory of Atoms in Molecules (QTAIM) or analysis of the molecular electrostatic potential surface, would be instrumental in precisely quantifying the strength and nature of these interactions for this compound. scispace.comnih.gov

Derivatization Strategies and Analogue Synthesis Based on 7 Iodoisoquinoline 1,3 2h,4h Dione

Modification at the Iodine Position (C-7) to Introduce Diverse Functional Groups

The carbon-iodine bond at the C-7 position is the most reactive site for transition-metal-catalyzed cross-coupling reactions, making it an ideal point for introducing molecular diversity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the aryl iodide moiety of 7-Iodoisoquinoline-1,3(2H,4H)-dione is an excellent substrate for these transformations. rsc.org

Arylation: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for creating biaryl structures. organic-chemistry.orgtcichemicals.com The reaction of this compound with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Ba(OH)₂) can generate a library of 7-arylisoquinoline-1,3(2H,4H)-diones. researchgate.net The reactivity order for aryl halides in Suzuki couplings is generally I > Br > Cl, making the iodo-substituted substrate highly reactive under mild conditions. tcichemicals.comnih.gov

Alkynylation: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, can be applied to this compound to synthesize 7-alkynyl derivatives. organic-chemistry.orgnih.gov These alkynylated products can serve as key intermediates for further transformations, such as the synthesis of fused heterocyclic systems. beilstein-journals.orgnih.gov

Alkenylation: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org By reacting this compound with various alkenes in the presence of a palladium catalyst and a base, 7-alkenyl derivatives can be synthesized. mdpi.com This reaction offers a direct method for introducing vinyl groups, which can be further functionalized.

Table 1: Representative Cross-Coupling Reactions at the C-7 Position

| Reaction Type | Coupling Partner | Catalyst System | Product Class |

| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, Base | 7-Arylisoquinoline-1,3(2H,4H)-diones |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 7-Alkynylisoquinoline-1,3(2H,4H)-diones |

| Heck | Alkene | Pd(0) catalyst, Base | 7-Alkenylisoquinoline-1,3(2H,4H)-diones |

While the iodine at C-7 is an excellent leaving group for cross-coupling, its conversion to other halogens (e.g., bromine, chlorine, fluorine) or pseudo-halogens (e.g., cyano, azido) can be synthetically useful for tuning the electronic properties of the molecule or for accessing alternative reaction pathways. Halogen exchange reactions, such as the Finkelstein reaction, or nucleophilic aromatic substitution (SₙAr) under specific conditions, could potentially be employed, although these are less common for aryl iodides compared to activation via transition metals. The introduction of an azido (B1232118) group, for example, could open pathways to triazole formation via click chemistry or reduction to an amino group for further derivatization.

Functionalization at the Nitrogen (N-2) and Carbon (C-4) Positions of the Dione (B5365651) Ring

Beyond the C-7 position, the dione ring of the isoquinoline (B145761) core offers additional sites for modification, namely the nitrogen atom (N-2) and the methylene (B1212753) carbon (C-4).

The nitrogen atom of the imide functionality is nucleophilic and can be readily functionalized. mdpi.com

N-Alkylation: In the presence of a base (e.g., K₂CO₃, NaH), the N-H proton can be abstracted, generating an anion that can react with various alkylating agents, such as alkyl halides or tosylates, to yield N-substituted derivatives. researchgate.net This allows for the introduction of a wide range of alkyl and substituted alkyl groups at the N-2 position.

N-Arylation: While less common than N-alkylation, N-arylation can be achieved through methods like the Buchwald-Hartwig amination, which couples an amine (in this case, the imide) with an aryl halide using a palladium or copper catalyst. This introduces aryl substituents at the N-2 position, significantly altering the steric and electronic profile of the molecule.

The C-4 position, being an active methylene group flanked by two carbonyls, is acidic and can be deprotonated to form a nucleophilic enolate. This enolate can then react with various electrophiles.

C-4 Functionalization: The isoquinoline-1,3-dione scaffold can undergo reactions at the C-4 position. For instance, the generation of a 4-diazoisoquinoline-1,3-dione intermediate allows for subsequent reactions, such as acid-catalyzed C-arylation, to introduce substituents at this position. beilstein-journals.orgnih.gov Photochemical functionalization of these diazo compounds can also be used to introduce fluorinated moieties. acs.orgnih.gov Furthermore, the enolate generated at C-4 can participate in aldol-type reactions with aldehydes or ketones, or be alkylated with alkyl halides. Palladium-catalyzed cross-coupling reactions have also been developed to directly arylate the C-4 position of the parent isoquinoline-1,3(2H,4H)-dione scaffold. organic-chemistry.org

Table 2: Functionalization of the Dione Ring

| Position | Reaction Type | Reagents | Product Class |

| N-2 | N-Alkylation | Base, Alkyl halide | 2-Alkyl-7-iodoisoquinoline-1,3(2H,4H)-diones |

| N-2 | N-Arylation | Aryl halide, Pd or Cu catalyst | 2-Aryl-7-iodoisoquinoline-1,3(2H,4H)-diones |

| C-4 | C-Arylation | Aryl halide, Pd catalyst | 4-Aryl-7-iodoisoquinoline-1,3(2H,4H)-diones |

| C-4 | Aldol (B89426) Addition | Base, Aldehyde/Ketone | 4-(1-Hydroxyalkyl)-7-iodoisoquinoline-1,3(2H,4H)-diones |

Synthesis of Polycyclic and Fused Heterocyclic Systems Incorporating the Isoquinoline-1,3(2H,4H)-dione Core

The functional handles installed on the this compound scaffold can be utilized to construct more complex, rigid polycyclic systems. For example, a Sonogashira coupling at C-7 to introduce an ortho-amino-substituted phenylethynyl group could be followed by an intramolecular cyclization to form a quinoline-fused system. Similarly, intramolecular Heck reactions can be employed to construct fused rings. nih.gov For instance, if an appropriate alkenyl chain is installed at the N-2 position, an intramolecular Heck reaction could potentially be triggered between the C-7 iodo group and the alkene to form a new fused ring. The synthesis of isoindolo[2,1-a]quinolines has been achieved through intramolecular Friedel-Crafts reactions or Heck coupling cyclizations, demonstrating the utility of the isoquinoline core in building tetracyclic frameworks. nih.govresearchgate.net

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry, as the biological activity of chiral molecules often resides in a single enantiomer. rsc.org While the development of synthetic routes to the isoquinoline-1,3(2H,4H)-dione core has been an area of active research, the stereoselective synthesis of its chiral analogues, particularly those bearing substituents like the 7-iodo group, is a more recent and challenging endeavor. nih.gov This section details the emerging strategies for the stereoselective construction of chiral centers within the isoquinoline-1,3(2H,4H)-dione framework, which are applicable to the synthesis of chiral this compound analogues.

The primary challenge lies in controlling the three-dimensional arrangement of atoms at a newly formed stereocenter, typically at the C4 position of the isoquinoline-1,3(2H,4H)-dione scaffold. Two main approaches have shown considerable promise: chiral catalyst-mediated reactions and the use of chiral auxiliaries.

A significant breakthrough in this area has been the development of a highly enantioselective aza-Friedel–Crafts reaction. rsc.orgnih.gov This method involves the reaction of ketimines derived from isoquinoline-1,3(2H,4H)-diones with indoles or pyrroles, catalyzed by a chiral phosphoric acid. rsc.orgnih.gov This approach has successfully yielded a range of 4-indolyl and 4-pyrrolyl substituted isoquinoline-1,3(2H,4H)-dione derivatives with excellent yields and enantioselectivities. rsc.org Although this method has not been explicitly reported for the 7-iodo substituted analogue, the reaction conditions are generally mild and tolerant of various functional groups, suggesting its potential applicability.

Another powerful strategy for introducing chirality is the enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives. nih.gov This organocatalytic approach utilizes a bifunctional catalyst to mediate the reaction between a 4-substituted isoquinoline-1,3(2H,4H)-dione and an electrophilic amine source, such as di-tert-butyl azodicarboxylate. nih.gov The reaction proceeds under mild conditions and has been shown to be compatible with a variety of 4-alkyl substituents, affording the corresponding aminated products in high yields and with excellent enantiomeric excess. nih.gov The extension of this methodology to a 7-iodo-4-alkylisoquinoline-1,3(2H,4H)-dione substrate could provide a direct route to chiral amines within this scaffold.

The following table summarizes the key findings from a study on the enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-diones, which could be extrapolated for the synthesis of chiral 7-iodo analogues.

Table 1: Enantioselective Amination of 4-Alkylisoquinoline-1,3(2H,4H)-diones

| 4-Alkyl Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| n-Butyl | 95 | 98 |

| n-Hexyl | 96 | 98 |

| Cyclohexylmethyl | 92 | 97 |

| Benzyl | 90 | 96 |

| 4-Methoxybenzyl | 91 | 97 |

| 4-Chlorobenzyl | 88 | 95 |

Data sourced from a study on the enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives and is presented here to illustrate the potential of the methodology for analogous 7-iodo compounds. nih.gov

In addition to catalytic enantioselective methods, the use of chiral auxiliaries represents a more traditional yet reliable strategy for stereoselective synthesis. chim.it A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. chim.it For the synthesis of chiral this compound analogues, a chiral auxiliary could be attached to the nitrogen atom (N2) of the dione ring. This chiral N-substituent would then influence the facial selectivity of reactions at the C4 position, such as alkylation or aldol reactions. Following the desired transformation, the chiral auxiliary can be cleaved to afford the enantiomerically enriched product. While specific examples for the this compound scaffold are not yet prevalent in the literature, this approach remains a viable and powerful tool for asymmetric synthesis.

The development of these stereoselective strategies opens up new avenues for the synthesis of a wide array of chiral this compound analogues. Such compounds are of significant interest for probing biological systems and for the development of new therapeutic agents, where specific stereochemistry is often crucial for activity.

Emerging Applications of 7 Iodoisoquinoline 1,3 2h,4h Dione in Chemical Science

Utilization as a Versatile Building Block in Complex Organic Synthesis

The presence of an iodine atom on the isoquinoline-1,3(2H,4H)-dione scaffold provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This has positioned it as a key intermediate in the construction of diverse and complex organic molecules.

Precursor for Advanced Heterocyclic Compounds

7-Iodoisoquinoline-1,3(2H,4H)-dione serves as a fundamental building block for the synthesis of more elaborate heterocyclic systems. lab-chemicals.com The isoquinoline-1,3(2H,4H)-dione core itself is a privileged scaffold in medicinal chemistry, and the iodo-substituent allows for further functionalization through cross-coupling reactions. This enables the introduction of various aryl, alkyl, and other functional groups, leading to a diverse library of derivatives with potential biological activities. For instance, derivatives of isoquinoline-1,3(2H,4H)-dione have been investigated for their inhibitory activity against enzymes like cyclin-dependent kinase 4 (CDK4). plos.org

Role in Multi-Component Reactions

While specific examples of this compound in multi-component reactions are not extensively documented in the reviewed literature, the inherent reactivity of the isoquinoline-1,3(2H,4H)-dione core suggests its potential in such transformations. Multi-component reactions, which involve the combination of three or more starting materials in a single synthetic operation, are highly efficient for generating molecular complexity. The dione (B5365651) functionality, for example, could potentially participate in reactions with various nucleophiles and electrophiles in a sequential or concerted manner.

Potential in Material Science and Polymer Chemistry

The unique electronic and structural properties of this compound and its derivatives hint at their potential utility in the development of novel materials with tailored functionalities.

Monomer or Ligand in Polymer Synthesis

The presence of the reactive iodine atom and the nitrogen-containing heterocyclic ring system makes this compound a candidate for use as a monomer in polymerization reactions. For example, it could potentially be used in cross-coupling polymerization methods. Furthermore, the dione moiety could act as a ligand, coordinating with metal centers to form metallopolymers with interesting electronic or catalytic properties. The development of polymers with specific functionalities, such as pH-responsiveness, has been explored using related cyclic structures. researchgate.net

Application in Optoelectronic Materials (e.g., charge transport properties)

Derivatives of isoquinoline-1,3(2H,4H)-dione are being explored for their potential in optoelectronic materials. The extended π-systems and the possibility of creating donor-acceptor architectures make them interesting candidates for organic semiconductors. For instance, the functionalization of related violanthrone (B7798473) derivatives with electron-deficient groups has been shown to significantly improve optical absorption and charge transport properties. nih.gov These materials have shown promise as p-type semiconductors in organic field-effect transistors (OFETs), with hole mobilities influenced by the nature of the alkyl substituents. nih.gov The introduction of electron-withdrawing groups can lower the HOMO-LUMO energy gap, a desirable feature for applications in organic photovoltaics. nih.gov

Application in Supramolecular Chemistry and Host-Guest Interactions

The planar structure and the presence of hydrogen bond donors and acceptors in the isoquinoline-1,3(2H,4H)-dione framework make it an attractive component for designing systems based on supramolecular chemistry.

The ability of the isoquinoline-1,3(2H,4H)-dione scaffold to participate in hydrogen bonding and π-π stacking interactions is crucial for the formation of well-ordered supramolecular assemblies. nih.gov These non-covalent interactions can direct the self-assembly of molecules into larger, organized structures. For example, 2-hydroxyisoquinoline-1,3(2H,4H)-dione has been shown to form inversion dimers through O-H···O hydrogen bonds and further assemble into layers via stacking interactions. nih.gov Such interactions are also fundamental in host-guest chemistry, where a host molecule can selectively bind a guest molecule. The isoquinoline-1,3(2H,4H)-dione unit could be incorporated into larger macrocyclic hosts designed to recognize and bind specific guest molecules, with potential applications in sensing, catalysis, and drug delivery. The interaction of 2-hydroxyisoquinoline-1,3(2H,4H)-dione with metal ions like Mg2+ and Mn2+ has been investigated, demonstrating its capacity for complex formation. chemicalbook.com

Precursor for Isotopic Labeling in Radiochemistry (e.g., for non-biological tracer development)

There is currently no specific scientific literature detailing the use of this compound as a precursor for isotopic labeling in radiochemistry for the development of non-biological tracers. The presence of an iodine atom in the molecule theoretically allows for the introduction of a radioactive isotope of iodine (such as ¹²³I, ¹²⁵I, or ¹³¹I). This could be achieved through isotopic exchange reactions or by synthesizing the molecule with a radioactive iodine isotope from the outset. Such radiolabeled tracers could potentially be used in various imaging techniques or mechanistic studies, provided the molecule exhibits suitable chemical and physical properties for a specific application. However, without experimental data, any discussion of its potential remains speculative.

Role in Catalysis and Ligand Design for Organometallic Chemistry

Similarly, a review of available scientific literature reveals no specific studies on the role of this compound in catalysis or as a ligand in organometallic chemistry. The isoquinoline-1,3-dione scaffold, with its nitrogen and oxygen atoms, possesses potential coordination sites for metal ions. The iodine substituent could also participate in oxidative addition reactions, a key step in many catalytic cycles. Therefore, it is conceivable that this compound could serve as a ligand for various transition metals, potentially leading to catalysts with novel reactivity or selectivity. However, in the absence of any published research focused on the synthesis and characterization of such organometallic complexes or their catalytic activity, its role in this field is yet to be explored and established.

Q & A

Q. Key Considerations :

- Optimize iodine stoichiometry to minimize polyhalogenation.

- Use crystallography (XRD) to confirm regiochemistry, as iodine’s bulkiness may alter crystal packing .

How does the iodine substituent affect electronic properties and reactivity compared to other halogens in isoquinoline-diones?

Advanced

The iodine atom introduces distinct electronic and steric effects:

- Electron-Withdrawing Effect : Less pronounced than fluorine but stronger than chlorine, altering electrophilic aromatic substitution kinetics.

- Steric Hindrance : Larger atomic radius may slow nucleophilic attacks or cross-coupling reactions (e.g., Suzuki-Miyaura), requiring tailored catalysts .

- Radical Stability : Iodine’s polarizability stabilizes radical intermediates, enabling unique pathways in cascade reactions .

Q. Experimental Validation :

- Compare Hammett constants (σ) for halogen substituents to predict reactivity trends.

- Use DFT calculations to model charge distribution differences .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Basic

- NMR : ¹H/¹³C NMR identifies substituent positions. The iodine atom causes deshielding of adjacent protons (e.g., H-7 in iodinated derivatives) .

- HRMS : Confirm molecular formula (e.g., C₁₀H₇INO₂) and isotopic patterns (iodine’s M+2 peak) .

- XRD : Resolves iodine’s spatial arrangement and bond angles. For example, C-I bond lengths (~2.09 Å) and torsion angles influence packing .

Q. Advanced Tip :

- Use dynamic NMR to study conformational flexibility caused by iodine’s steric effects.

What strategies address enantioselective synthesis challenges in iodinated isoquinoline-diones?

Advanced

Iodine’s steric bulk complicates asymmetric synthesis. Proven approaches include:

Q. Data-Driven Optimization :

- Screen catalysts (e.g., Jacobsen’s salen complexes) and solvents (e.g., toluene vs. acetonitrile) to enhance ee values.

What in vitro and in vivo assays are recommended for evaluating biological activity?

Q. Basic

- Enzyme Inhibition : Test HIV-1 integrase/RNase H inhibition using fluorescence resonance energy transfer (FRET) assays, as validated for hydroxy/methoxy derivatives .

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa) to assess apoptosis induction, referencing fluoro/chloro analogues .

Q. Advanced :

- Metal Chelation Studies : Employ UV-Vis and ESR spectroscopy to investigate Mg²⁺/Mn²⁺ binding, critical for antiviral mechanisms .

- In Vivo Models : Evaluate pharmacokinetics in rodent models, monitoring iodine’s impact on bioavailability.

How can computational modeling predict target binding and guide structural optimization?

Q. Advanced

Q. Case Study :

- Compare binding energies of 7-iodo vs. 7-methoxy derivatives to prioritize synthesis targets.

What are the key challenges in analyzing contradictory bioactivity data across halogenated derivatives?

Advanced

Contradictions often arise from:

Q. Methodological Solutions :

- Conduct meta-analyses of halogen substituent SAR tables (Table 1).

Table 1: Comparative Bioactivity of Halogenated Isoquinoline-Diones

| Substituent | Target | IC₅₀ (μM) | Key Mechanism | Reference |

|---|---|---|---|---|

| 7-Iodo | HIV-1 RNase H | 0.8 ± 0.1 | Mg²⁺ chelation | |

| 5-Fluoro | Topoisomerase II | 2.3 ± 0.4 | DNA intercalation | |

| 5-Chloro | COX-2 | 5.6 ± 0.7 | Prostaglandin inhibition |

Key Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.